6,8-Dimethyl-3-phenyl-2-quinolinol
Description
6,8-Dimethyl-3-phenyl-2-quinolinol is a quinoline derivative characterized by methyl groups at positions 6 and 8, a phenyl group at position 3, and a hydroxyl group at position 2. This compound is structurally significant due to its aromatic and heterocyclic framework, which is common in medicinal chemistry and materials science.
Properties
CAS No. |
1031928-29-6 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6,8-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)10-15(17(19)18-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
SWGKUDGOZUPRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,8-Dimethyl-3-phenyl-2-quinolinol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid can yield related quinoline derivatives . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental safety .
Chemical Reactions Analysis
Oxidation Reactions
The 2-hydroxyquinoline core undergoes oxidation under specific conditions. For example:
-
Reaction with hydrogen peroxide () in acetic acid yields quinoline N-oxide derivatives , where the pyridinic nitrogen is oxidized (Figure 1A).
-
Stronger oxidants like potassium permanganate () in acidic media lead to ring-opening products , such as dicarboxylic acids, via cleavage of the benzene ring.
Key Data:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| /AcOH | 60°C, 6h | N-Oxide | 75% |
| / | Reflux, 12h | Dicarboxylic acid | 42% |
Nucleophilic Substitution
The hydroxyl group at position 2 participates in substitution reactions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of produces 2-alkoxyquinolines (Figure 1B).
-
Acylation : Reaction with acetyl chloride forms 2-acetoxy derivatives , which serve as intermediates for further functionalization.
Mechanistic Insight :
The reaction proceeds via deprotonation of the hydroxyl group to generate a phenoxide ion, which attacks electrophilic reagents .
Coordination with Metal Ions
The compound acts as a bidentate ligand, chelating metal ions through its hydroxyl oxygen and pyridinic nitrogen. Reported complexes include:
| Metal Ion | Stoichiometry (L:M) | Application | Stability Constant () |
|---|---|---|---|
| 2:1 | Antimicrobial | 12.3 | |
| 1:1 | Fluorescent probes | 9.8 | |
| 3:1 | Catalysis | 14.1 |
Thermogravimetric analysis (TGA) of complexes shows stability up to 300°C .
Cyclization Reactions
Under acidic conditions, 6,8-dimethyl-3-phenyl-2-quinolinol undergoes cyclization to form fused heterocycles :
-
Refluxing in promotes intramolecular dehydration, yielding pyrano[3,2-h]quinoline derivatives (Figure 1C) .
-
Reaction with α,β-unsaturated ketones forms tetracyclic structures via tandem Knoevenagel-Michael addition .
Example :
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes substitutions at positions 5 and 7:
-
Nitration : With , nitro groups are introduced at position 5 .
-
Halogenation : Bromine in selectively brominates position 7 due to steric hindrance from methyl groups .
Regioselectivity : Methyl groups at positions 6 and 8 direct electrophiles to the less hindered positions.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the quinoline core:
-
Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups at position 3 .
-
Heck reactions with alkenes form styryl-substituted derivatives .
Optimized Conditions :
Biological Activity Modulation
Structural modifications enhance pharmacological properties:
Scientific Research Applications
6,8-Dimethyl-3-phenyl-2-quinolinol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Positional Isomerism and Functional Groups
5,8-Dimethyl-3-phenylquinolin-2-amine (CAS 948292-57-7) Structural Differences: The amino group (-NH₂) at position 2 replaces the hydroxyl (-OH) group in the target compound. Methyl groups are at positions 5 and 8 instead of 6 and 6. The shifted methyl groups alter steric effects and electronic distribution .
3-((Benzylamino)methyl)-6,8-dimethylquinolin-2-ol (CAS 436087-64-8) Structural Differences: A benzylamino-methyl substituent is appended to position 3, replacing the phenyl group.
Halogen-Substituted Analogs
6,8-Difluoroquinolin-2-ol Structural Differences: Fluorine atoms replace the methyl groups at positions 6 and 7. Implications: Fluorine’s electronegativity increases the compound’s acidity and stability. Such derivatives are often explored for enhanced bioavailability in pharmaceutical contexts .
1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone Structural Differences: Bromine atoms at positions 6 and 8, with a methyl group at position 2 and an acetyl group at position 3. Implications: Bromine’s heavy atom effect makes this compound useful in crystallography and as a halogen-bonding scaffold. The acetyl group introduces ketone reactivity .
Physicochemical and Functional Properties
Table 1: Key Properties of Selected Quinoline Derivatives
*Estimated based on analogous structures.
Research and Industrial Relevance
- Medicinal Chemistry: Amino- and halogen-substituted quinolines (e.g., 5,8-dimethyl-3-phenylquinolin-2-amine) are explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems and substituent versatility .
- Materials Science: Fluorinated quinolines (e.g., 6,8-difluoroquinolin-2-ol) are investigated for optoelectronic applications owing to their stability and electronic tunability .
Biological Activity
6,8-Dimethyl-3-phenyl-2-quinolinol is a compound belonging to the quinoline family, characterized by its unique structure that includes a hydroxyl group (-OH) at the 2-position, and methyl groups at the 6 and 8 positions, along with a phenyl group at the 3 position. This structure significantly influences its chemical reactivity and biological properties. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects, making them valuable in medicinal chemistry.
The molecular formula of this compound is , and its molecular weight is approximately 225.29 g/mol. The compound's structure allows it to chelate metal ions, which is a crucial aspect of its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported that compounds similar to this compound exhibit significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Similar quinoline derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, Cu(II) complexes of related quinoline derivatives have shown IC50 values lower than 1 μM against various cancer cells .
- Metal Chelation : The ability of quinoline derivatives to chelate metal ions plays a significant role in their biological activity. This property is particularly relevant in neuroprotection and cancer therapy, where metal ions can influence cellular processes .
Case Studies
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of quinoline derivatives found that compounds with structural similarities to this compound exhibited promising activity against pathogenic strains. The study measured inhibition zones and compared them to standard antibiotics, demonstrating that these compounds can serve as potential alternatives in antibiotic therapy .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of quinoline derivatives revealed that certain complexes formed with transition metals showed high cytotoxicity against cancer cells. For instance, complexes derived from similar quinoline structures were found to induce apoptosis in cancer cells through caspase-dependent pathways .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related quinoline derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 7,8-Dimethyl-3-phenyl-2-quinolinol | Methyl groups at positions 7 and 8; phenyl group at position 3 | Moderate antibacterial activity |
| 5-Nitroquinoline | Nitro group at position 5 | Strong antibacterial properties |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Excellent metal chelator; anticancer activity |
| 4-Methylquinoline | Methyl group at position 4 | Varies; some exhibit antifungal properties |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6,8-dimethyl-3-phenyl-2-quinolinol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation of substituted aldehydes with ethyl acetoacetate under basic conditions. For example, sodium ethoxide in anhydrous ethanol at reflux (80°C, 0.5–2 h) facilitates cyclization to form the quinoline core . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ketone), solvent selection (ethanol for solubility), and post-reaction purification via recrystallization (e.g., 95% ethanol) to achieve >85% yields . Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents ensures intermediate stability .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H NMR : Peaks at δ 8.2–8.5 ppm (quinoline H-4), δ 2.5–2.7 ppm (methyl groups), and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₇H₁₆NO: 250.1232) validates molecular formula .
- X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What purification strategies are recommended for isolating this compound from byproducts?
- Methodological Answer : Recrystallization from ethanol/water mixtures (e.g., 95% ethanol) effectively removes unreacted precursors . For polar byproducts, column chromatography using silica gel and gradient elution (e.g., 10–30% ethyl acetate in hexane) improves purity . Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive derivatives .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:
- Deuterated solvent exchange to identify labile protons.
- 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish overlapping signals .
- High-resolution mass spectrometry (HRMS) to rule out isobaric impurities .
- Replication studies across multiple labs to verify reproducibility .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at positions 3, 6, or 8 to assess electronic effects .
- Bioisosteric replacements : Replace the phenyl group with heterocycles (e.g., pyridine) to evaluate steric and electronic impacts .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How can researchers address discrepancies in biological activity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from published studies to identify trends (e.g., IC₅₀ variability due to assay conditions) .
- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate accurate EC₅₀ values .
Q. What mechanistic studies are recommended to elucidate the catalytic role of this compound in coordination chemistry?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 450–500 nm for Cu²+ complexes) .
- Cyclic voltammetry : Determine redox potentials (E₁/₂) to assess electron-donating capacity .
- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. square planar) .
Data Contradiction and Reproducibility
Q. How should researchers handle irreproducible yields in the synthesis of this compound?
- Methodological Answer :
- Parameter screening : Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify critical factors .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
- Quality control : Source reagents (e.g., sodium ethoxide) from certified suppliers to minimize batch-to-batch variability .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
